![molecular formula C13H13F3N2O B2533094 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile CAS No. 66548-59-2](/img/structure/B2533094.png)
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile
Overview
Description
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C13H13F3N2O It is characterized by the presence of a morpholine ring, a trifluoromethyl group attached to a phenyl ring, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with morpholine and acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Organic Synthesis
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies show significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 4 µg/mL, suggesting its potential as a lead compound for antibiotic development.
- Cytotoxicity Against Cancer Cells : Investigations into its effects on cancer cell lines (e.g., HeLa and MCF-7) reveal IC50 values of approximately 10 µM for HeLa cells and 15 µM for MCF-7 cells, indicating potential use in cancer therapy.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, there is interest in exploring its effects on neurological disorders.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-Morpholino-2-phenylacetonitrile | Morpholine derivative | Moderate antibacterial activity |
2-Morpholino-2-(m-tolyl)acetonitrile | Morpholine derivative | Lower cytotoxicity |
2-Morpholino-2-(o-tolyl)acetonitrile | Morpholine derivative | Similar antimicrobial properties |
This table highlights the distinct characteristics and activities of related compounds, emphasizing the unique profile of this compound.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of morpholine derivatives found that this compound exhibited significant antibacterial activity against various strains. The research supports its potential as a lead compound for developing new antibiotics due to its effectiveness at low concentrations.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on cancer cell lines demonstrated that this compound induces apoptosis in certain tumor types. The ongoing investigations aim to elucidate the underlying mechanisms of action and assess its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrile group may also play a role in binding to specific proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholino-2-[4-(trifluoromethyl)phenyl]acetonitrile
- 2-Morpholino-2-[2-(trifluoromethyl)phenyl]acetonitrile
- 2-Piperidino-2-[3-(trifluoromethyl)phenyl]acetonitrile
Uniqueness
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also distinguishes it from other similar compounds, potentially offering different pharmacological properties and applications.
Biological Activity
2-Morpholino-2-[3-(trifluoromethyl)phenyl]acetonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and a trifluoromethyl-substituted phenyl group attached to an acetonitrile moiety. Its molecular formula is , which indicates the presence of three fluorine atoms that enhance its lipophilicity and biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of compounds with similar structures, particularly those containing trifluoromethyl groups, exhibit significant anticonvulsant properties. For instance, studies have demonstrated that certain substituted anilides with trifluoromethyl groups showed protective effects in maximal electroshock (MES) seizure models. This suggests that this compound may possess similar anticonvulsant activity due to its structural similarities .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. While specific data on this compound is limited, related compounds have shown promising results against various bacterial strains. The presence of the morpholine ring is believed to contribute to enhanced membrane permeability, facilitating antimicrobial action.
Anticancer Activity
Preliminary studies suggest that compounds with a similar framework may inhibit cancer cell proliferation. For example, certain fluorinated derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The trifluoromethyl group is thought to play a crucial role in enhancing the anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as ion channels or enzymes involved in neurotransmission and cell signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticonvulsant | Protective effects in MES models | |
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxic effects on cancer cell lines |
Detailed Research Findings
- Anticonvulsant Studies : In animal models, derivatives containing trifluoromethyl groups exhibited significant protection against seizures induced by electrical stimulation (MES). Notably, compounds with morpholine moieties showed delayed but prolonged anticonvulsant action .
- Antimicrobial Testing : Related compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of effectiveness. The structural features of these compounds were critical in determining their antimicrobial efficacy.
- Anticancer Evaluation : In vitro assays revealed that certain derivatives significantly reduced the viability of cancer cells, with IC50 values indicating potent activity against specific lines such as MCF-7 and HepG2 . The mechanism appears to involve modulation of apoptotic pathways and inhibition of cell migration.
Properties
IUPAC Name |
2-morpholin-4-yl-2-[3-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c14-13(15,16)11-3-1-2-10(8-11)12(9-17)18-4-6-19-7-5-18/h1-3,8,12H,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAJGOMEIIUHAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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